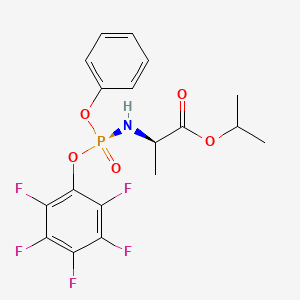![molecular formula C17H34ClN5O4S B8090501 tert-butyl N-chlorosulfonylcarbamate;1,4-diazabicyclo[2.2.2]octane](/img/structure/B8090501.png)
tert-butyl N-chlorosulfonylcarbamate;1,4-diazabicyclo[2.2.2]octane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl N-chlorosulfonylcarbamate;1,4-diazabicyclo[2.2.2]octane: is a chemical compound that has garnered attention in various fields of scientific research due to its unique properties and applications
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-chlorosulfonylcarbamate;1,4-diazabicyclo[2.2.2]octane typically involves multiple steps, starting with the reaction of 1,4-diazabicyclo[2.2.2]octane (DABCO) with chlorosulfonyl isocyanate . The reaction conditions require careful control of temperature and the use of appropriate solvents to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using reactors that allow for precise control of reaction parameters. The process involves the continuous monitoring of temperature, pressure, and reactant concentrations to achieve high yields and purity of the final product.
化学反応の分析
Types of Reactions
This compound undergoes various types of chemical reactions, including:
Oxidation: : The compound can be oxidized to form different derivatives.
Reduction: : Reduction reactions can be performed to modify the compound's structure.
Substitution: : Substitution reactions are common, where different functional groups can replace existing ones.
Common Reagents and Conditions
Reagents such as sodium borohydride for reduction and potassium permanganate for oxidation are commonly used. Reaction conditions vary depending on the specific transformation but generally involve the use of solvents like dichloromethane or acetonitrile .
Major Products Formed
The major products formed from these reactions include various sulfonyl derivatives , chlorinated compounds , and carbamate derivatives .
科学的研究の応用
Chemistry
In chemistry, tert-butyl N-chlorosulfonylcarbamate;1,4-diazabicyclo[2.2.2]octane is used as a reagent in the synthesis of complex organic molecules. It serves as a catalyst in reactions that form carbon-carbon bonds and in the protection and deprotection of functional groups.
Biology
In biological research, this compound is used to study enzyme mechanisms and to develop new biochemical assays. Its ability to act as a nucleophile and base makes it valuable in probing biological systems.
Medicine
In the medical field, derivatives of this compound are explored for their potential therapeutic effects. Research is ongoing to determine their efficacy in treating various diseases.
Industry
In industry, this compound is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its versatility and reactivity make it a valuable tool in chemical manufacturing processes.
作用機序
The mechanism by which tert-butyl N-chlorosulfonylcarbamate;1,4-diazabicyclo[2.2.2]octane exerts its effects involves its role as a nucleophile and base. It interacts with various substrates to facilitate chemical transformations. The molecular targets and pathways involved depend on the specific reaction and the nature of the substrates.
類似化合物との比較
Similar Compounds
DABCO (1,4-diazabicyclo[2.2.2]octane)
Chlorosulfonyl isocyanate
Tert-butyl carbamate
Uniqueness
Tert-butyl N-chlorosulfonylcarbamate;1,4-diazabicyclo[2.2.2]octane: is unique in its combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its ability to act as both a nucleophile and a base sets it apart from other similar compounds.
特性
IUPAC Name |
tert-butyl N-chlorosulfonylcarbamate;1,4-diazabicyclo[2.2.2]octane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H12N2.C5H10ClNO4S/c2*1-2-8-5-3-7(1)4-6-8;1-5(2,3)11-4(8)7-12(6,9)10/h2*1-6H2;1-3H3,(H,7,8) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FICOENNGYUMJST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NS(=O)(=O)Cl.C1CN2CCN1CC2.C1CN2CCN1CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H34ClN5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Benzyl 2,4-dichloro-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxylate](/img/structure/B8090418.png)
![(E)-7-Fluoro-4-hydrazono-4,5-dihydropyrrolo[1,2-a]quinoxaline](/img/structure/B8090422.png)

![6-(Pyridin-4-yl)benzo[d]thiazol-2-amine](/img/structure/B8090438.png)

![N-(3-(10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl)propyl)-N-methylbenzenesulfonimidamide](/img/structure/B8090450.png)
![5-Bromo-3,4-dihydro-1H-[2,7]naphthyridine-2-carboxylic acid tert-butyl ester](/img/structure/B8090451.png)



![8-Ethyl-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazin-4(1H)-one](/img/structure/B8090503.png)

![2-tosyl-3,4-dihydro-1H-benzo[c]azepin-5(2H)-one](/img/structure/B8090519.png)

